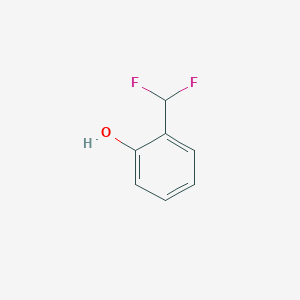

2-(二氟甲基)苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Difluoromethyl)phenol is a chemical compound with the molecular formula C7H6F2O . It has a molecular weight of 144.121 .

Synthesis Analysis

The synthesis of 2-(Difluoromethyl)phenol and similar compounds has been a subject of research. One approach involves difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .Molecular Structure Analysis

The molecular structure of 2-(Difluoromethyl)phenol consists of a phenol group with a difluoromethyl group attached . The biological environment changes the molecular structure of DFMO only slightly .Chemical Reactions Analysis

Phenols, including 2-(Difluoromethyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .科学研究应用

Late-stage Difluoromethylation

Late-stage difluoromethylation is a process based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .

Difluoromethylation of Heterocycles

Difluoromethylation is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles . These are the core moieties of various biologically and pharmacologically active ingredients . The construction of difluoromethyl substituted scaffolds has been a highly intriguing research topic .

Difluoromethylation in Drug Development

Several FDA-approved drugs contain the CF2 group . On account of this, considerable research efforts have been geared toward the efficient introduction of difluoromethyl groups into organic compounds .

Difluoromethylation in Biomolecule Modification

An exciting departure in this field is the precise site-selective installation of CF2H onto large biomolecules such as proteins . This has opened up new avenues for the modification and study of biomolecules.

Difluoromethylation in Process Chemistry

The advances in difluoromethylation have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry . This has implications for the large-scale production of pharmaceuticals and other chemicals.

6. Difluoromethylation in the Development of Imaging Probes The development of dual-modal (MRI/optical) imaging probes for apoptosis has been another application of difluoromethylation . This has potential implications for medical imaging and diagnostics.

作用机制

Target of Action

It is known that fluorinated compounds, such as 2-(difluoromethyl)phenol, can enhance the binding ability of drug target proteins

Mode of Action

It is known that difluoromethylation processes can transfer cf2h to c(sp2) sites both in stoichiometric and catalytic mode This suggests that 2-(Difluoromethyl)phenol may interact with its targets through a similar mechanism, leading to changes in the targets’ structure or function

Biochemical Pathways

It is known that phenolic compounds, which include 2-(difluoromethyl)phenol, are biosynthesized via the shikimate pathway . This pathway is important for the biosynthesis of individual phenolic compounds. The downstream effects of this pathway and its alteration by 2-(Difluoromethyl)phenol require further investigation.

Pharmacokinetics

Fluorine substitution onto a therapeutic or diagnostic drug candidate can enhance several pharmacokinetic and physicochemical properties such as metabolic stability and membrane permeation

Result of Action

It is known that difluoromethylation can lead to the construction of c(sp3)–cf2h bonds

Action Environment

It is known that the environment can influence the metabolic pathways of secondary metabolites, including phenolic compounds

安全和危害

未来方向

Future research directions should focus on difluoromethylation that makes use of inexpensive reagents, feedstock chemicals, and operationally simple procedures . The introduction of difluoromethyl groups in the last stages of synthetic protocols has played relevant roles as the CF2X group substitutions exert positive impacts on the physical properties of organic compounds .

属性

IUPAC Name |

2-(difluoromethyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O/c8-7(9)5-3-1-2-4-6(5)10/h1-4,7,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSLLINTVUSKCGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10612759 |

Source

|

| Record name | 2-(Difluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10612759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Difluoromethyl)phenol | |

CAS RN |

271249-71-9 |

Source

|

| Record name | 2-(Difluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10612759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。